3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
CAS No. |
189306-89-6 |
|---|---|
Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
3-methyl-4-(3-nitrophenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C12H8N4O4/c1-6-9-10(13-14-12(17)11(9)15-20-6)7-3-2-4-8(5-7)16(18)19/h2-5H,1H3,(H,14,17) |
InChI Key |
WIMWHCHGASQBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . This reaction leads to the formation of the isoxazolopyridazine core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the methyl position.
Scientific Research Applications
Pharmacological Applications
2.1 Analgesic Activity
Research indicates that derivatives of isoxazolo[3,4-d]pyridazin-7(6H)-one exhibit significant analgesic properties. A study demonstrated that certain derivatives showed higher analgesic activity than morphine, suggesting potential for development as pain management alternatives .
Case Study:
- Compound Tested: 5-{[4-(3-chlorophenyl)piperazine-1-yl]propyl}-3-methyl-7-pheny- isoxazolo[4,5-d]pyridazin-4(5H)-one.
- Result: Higher efficacy compared to traditional analgesics.
2.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Isoxazole derivatives have shown promising activity against various bacterial strains, indicating potential applications in treating infections .
Case Study:
- Tested Strains: Staphylococcus aureus and Escherichia coli.
- Result: Significant inhibition of bacterial growth at specific concentrations.
Environmental Applications
3.1 Heterocyclic Amines and Carcinogenicity
Research has explored the role of heterocyclic amines, including derivatives of isoxazoles, in environmental carcinogenicity. The structural characteristics of these compounds enable them to interact with biological systems, potentially leading to mutagenic effects .
Case Study:
- Focus: Interaction with lactoperoxidase in breast tissue.
- Findings: Activation of heterocyclic amines leading to DNA adduct formation, which may initiate cancer pathways.
Agrochemical Applications
The bioactive properties of 3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one derivatives extend to agrochemicals, where they are being investigated for their efficacy as herbicides and pesticides. Their ability to inhibit specific biochemical pathways in plants makes them candidates for further development in agricultural applications .
Summary of Findings
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Analgesic Activity | Higher efficacy than morphine in certain derivatives | Pain management alternatives |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | Treatment for bacterial infections |
| Environmental | Potential carcinogenic effects through DNA adduct formation | Understanding cancer initiation pathways |
| Agrochemical | Inhibition of plant biochemical pathways | Development of new herbicides/pesticides |
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The nitro group can also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Electron-Withdrawing Groups at Position 4
- 3-Methyl-4-(p-chlorophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one acetic acid (5g) :
Phenyl vs. Heteroaromatic Substituents
- 4-(Furan-2-yl)-7-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)isoxazolo[3,4-d]pyridazine (4b) :
- 4-Cyclohexyl-6-propyl-3-styrylisoxazolo[3,4-d]pyridazin-7(6H)-one (44e) :
Functional Group Modifications
- Acetic Acid Derivatives :
- Methyl vs. Ethyl Substituents :
Substituent Introduction
- 6-Substituents :
Activity Against Metabotropic Glutamate Receptors
- 3-(1,3-Diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one :
Thermal and Solubility Profiles
| Compound | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| 3-Methyl-4-phenyl analog | 198–200 | 0.12 (H₂O) |
| 4-Cyclohexyl-6-propyl analog | 156–158 | 0.08 (H₂O) |
| 3-Ethyl-6-methyl-4-phenyl analog | 182–185 | 0.10 (H₂O) |
The 3-nitrophenyl analog is expected to exhibit lower aqueous solubility due to increased hydrophobicity.
Key Research Findings
Substituent Position Matters: Electron-withdrawing groups at position 4 (e.g., NO₂, Cl) enhance enzyme inhibition, while bulky groups (e.g., cyclohexyl) reduce potency .
Synthesis Optimization : One-pot methods significantly improve yields for the core structure .
Pharmacological Potential: Isoxazolo[3,4-d]pyridazinones are versatile scaffolds for CNS-targeting drugs and enzyme inhibitors .
Biological Activity
3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features an isoxazole ring fused with a pyridazine moiety, characterized by a methyl group at the 3-position and a nitrophenyl group at the 4-position. Its unique structure contributes to its potential therapeutic applications, particularly in antimicrobial and analgesic domains.
- Molecular Formula : C₁₂H₈N₄O₄
- Molecular Weight : 287.25 g/mol
- CAS Number : 189306-89-6
Biological Activities
Research indicates that isoxazolo[3,4-d]pyridazinones, including this compound, exhibit significant biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 10.0 | |
| Mycobacterium tuberculosis | ≤1.0 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Analgesic Activity
In addition to antimicrobial properties, this compound has been studied for its analgesic effects. In experimental models using mice, it demonstrated significant pain relief comparable to conventional analgesics.
The analgesic mechanism may involve modulation of the central nervous system and inhibition of nociceptive pathways.
Structure-Activity Relationship (SAR)
The biological activity of isoxazolo[3,4-d]pyridazinones can be significantly influenced by their structural features. Variations in substituents at different positions lead to differences in potency and selectivity.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Methyl-4-(4-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | Nitro group at para position | Similar receptor modulation |
| 6-(3-Nitrophenyl)-isoxazolo[3,4-d]pyridazin-7(6H)-one | Different substitution pattern | Antitumor properties |
| 3-Methyl-4-(trifluoromethyl)phenylisoxazolo[3,4-d]pyridazin-7(6H)-one | Trifluoromethyl group | Enhanced lipophilicity |
These comparisons illustrate how variations in substituents can significantly influence both chemical behavior and biological activity.
Case Studies
- Antimicrobial Efficacy Against MDR Strains : A study highlighted the efficacy of this compound against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, demonstrating low MIC values and suggesting potential as a lead compound for further development in tuberculosis treatment .
- Pain Management Trials : In preclinical trials, the compound was administered to mice to assess its analgesic properties. Results indicated that it provided significant pain relief without the side effects commonly associated with opioid analgesics .
Q & A
Q. What safety protocols are critical for handling nitroaromatic intermediates?
Q. How to validate computational models for SAR studies?
- Compare docking scores (AutoDock Vina) with experimental IC50 values. Use MD simulations (AMBER/CHARMM) to assess ligand-receptor binding stability (RMSD < 2.0 Å over 100 ns) and correlate with bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
